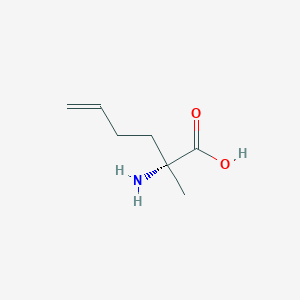

(R)-2-amino-2-methylhex-5-enoic acid

Description

(R)-2-Amino-2-methylhex-5-enoic acid is a chiral non-proteinogenic amino acid characterized by a six-carbon backbone with a methyl group and an amino group at the C2 position, along with a terminal double bond at C5. Its stereochemistry (R-configuration) is critical for biological interactions, particularly in pharmaceutical research, where enantiopurity often dictates efficacy. The compound is commercially available for research purposes (e.g., GLPBIO lists it with >97% purity) and serves as a precursor or intermediate in drug discovery, especially in designing enzyme inhibitors or bioactive peptides .

Properties

IUPAC Name |

(2R)-2-amino-2-methylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVMALDNOMXRAP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-methylhex-5-enoic acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2-methylhex-5-enoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of ®-2-amino-2-methylhex-5-enoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is a common approach, where an enzyme selectively reacts with one enantiomer, leaving the desired ®-enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-methylhex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

®-2-amino-2-methylhex-5-enoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-amino-2-methylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hex-5-enoic acid chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereochemical Variants: (S)-2-Amino-2-methylhex-5-enoic Acid

The (S)-enantiomer shares the same molecular formula (C₇H₁₃NO₂) but differs in stereochemistry at C2. Key distinctions include:

- Biological Activity : While explicit data on activity differences are unavailable in the provided evidence, the discontinuation of the (S)-form by suppliers like CymitQuimica suggests reduced research utility compared to the (R)-isomer.

- Synthesis : Enzymatic kinetic resolution, as described in a patent for a related compound (), may favor the production of one enantiomer, highlighting the role of stereoselective synthesis in optimizing yields .

Substituent Variants: 2-Amino-2-(trifluoromethyl)hex-5-enoic Acid

This analog replaces the methyl group at C2 with a trifluoromethyl (CF₃) group (CAS: 887267-88-1). Differences include:

Positional Isomers: (S)-(+)-3-(Aminomethyl)-5-methyl-hex-2-enoic Acid

This compound (from ) features an aminomethyl group at C3 instead of C2. Key differences:

- Synthesis : The patent highlights enzymatic kinetic resolution for production, emphasizing the importance of regioselectivity in synthetic routes .

Comparative Data Table

Key Research Findings and Trends

- Stereochemistry Matters : The (R)-configuration is preferentially retained in commercial catalogs, implying its superior applicability in drug development compared to the (S)-form .

- Substituent Effects : Trifluoromethyl groups enhance electronegativity, which may improve pharmacokinetic properties (e.g., metabolic stability) but complicate synthesis .

- Synthetic Methods : Enzymatic resolution () and chiral pool strategies are critical for accessing enantiopure variants .

Biological Activity

(R)-2-amino-2-methylhex-5-enoic acid, also known as a chiral amino acid, has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and medicine. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an amino group, a methyl group, and a hex-5-enoic acid chain. Its chiral nature allows for distinct interactions with biological targets, making it a valuable compound in research.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hex-5-enoic acid chain engages with hydrophobic pockets within proteins. These interactions can modulate enzyme activity and influence various cellular processes, including:

- Enzyme-substrate interactions : The compound has been studied for its role in enzymatic reactions, particularly in protein synthesis.

- Therapeutic potential : Investigations have suggested that it may serve as a precursor in drug development due to its ability to inhibit certain protein synthesis pathways .

1. Enzyme Inhibition

Research indicates that this compound can inhibit the activity of elongation factor eEF1A, which is crucial for protein synthesis. This inhibition can lead to reduced cell proliferation, making the compound a candidate for further studies in cancer treatment .

2. Cytotoxicity

Studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modified cyclic peptides related to this compound have demonstrated significantly enhanced potency against cancer cells compared to their parent compounds .

Case Studies

- Protein Synthesis Inhibition :

- Cytotoxic Variants :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-2-amino-2-methylhex-5-enoic acid | Enantiomer of (R) form | Different enzyme interactions |

| 2-amino-2-methylhexanoic acid | Lacks double bond | Reduced reactivity |

| 2-amino-2-methylpentanoic acid | Shorter carbon chain | Lower biological potency |

This comparison highlights the unique properties of this compound due to its specific chiral configuration and structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.